(3S)-1-benzyl-3-(2,2,2-trifluoroethyl)piperazine (3S)-1-benzyl-3-(2,2,2-trifluoroethyl)piperazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13767702
InChI: InChI=1S/C13H17F3N2/c14-13(15,16)8-12-10-18(7-6-17-12)9-11-4-2-1-3-5-11/h1-5,12,17H,6-10H2/t12-/m0/s1
SMILES: C1CN(CC(N1)CC(F)(F)F)CC2=CC=CC=C2
Molecular Formula: C13H17F3N2
Molecular Weight: 258.28 g/mol

(3S)-1-benzyl-3-(2,2,2-trifluoroethyl)piperazine

CAS No.:

Cat. No.: VC13767702

Molecular Formula: C13H17F3N2

Molecular Weight: 258.28 g/mol

* For research use only. Not for human or veterinary use.

(3S)-1-benzyl-3-(2,2,2-trifluoroethyl)piperazine -

Specification

Molecular Formula C13H17F3N2
Molecular Weight 258.28 g/mol
IUPAC Name (3S)-1-benzyl-3-(2,2,2-trifluoroethyl)piperazine
Standard InChI InChI=1S/C13H17F3N2/c14-13(15,16)8-12-10-18(7-6-17-12)9-11-4-2-1-3-5-11/h1-5,12,17H,6-10H2/t12-/m0/s1
Standard InChI Key BOTLGUSCALHYGW-LBPRGKRZSA-N
Isomeric SMILES C1CN(C[C@@H](N1)CC(F)(F)F)CC2=CC=CC=C2
SMILES C1CN(CC(N1)CC(F)(F)F)CC2=CC=CC=C2
Canonical SMILES C1CN(CC(N1)CC(F)(F)F)CC2=CC=CC=C2

Introduction

Chemical Identity and Structural Features

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC13H17F3N2\text{C}_{13}\text{H}_{17}\text{F}_{3}\text{N}_{2}
Molecular Weight258.28 g/mol
XLogP32.8 (estimated)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4

Synthesis and Preparation

Synthetic Routes

The synthesis of (3S)-1-benzyl-3-(2,2,2-trifluoroethyl)piperazine involves multi-step strategies leveraging cross-coupling and stereoselective reactions. A representative pathway, adapted from MAGL inhibitor synthesis , includes:

  • Piperazine Functionalization:

    • Hydroboration of 1-Boc-4-methylenepiperidine with 9-borabicyclo[3.3.1]nonane (9-BBN), followed by Suzuki-Miyaura coupling with brominated intermediates (e.g., 3-bromothiophenol derivatives) .

    • Deprotection of the Boc group using HCl in dioxane yields the piperazine hydrochloride intermediate .

  • Introduction of the Trifluoroethyl Group:

    • Alkylation of the piperazine nitrogen with 2,2,2-trifluoroethyl triflate under basic conditions ensures regioselectivity .

  • Benzylation:

    • Reaction with benzyl bromide in the presence of K2CO3\text{K}_2\text{CO}_3 in anhydrous DMF completes the synthesis.

Table 2: Key Reaction Conditions

StepReagents/ConditionsYield (%)
Hydroboration9-BBN, toluene, 115°C23–99
Suzuki CouplingPd(PPh3_3)4_4, TBAI, NaOH62–99
DeprotectionHCl (4M in dioxane)98–99

Biological Activities and Mechanisms

Monoacylglycerol Lipase (MAGL) Inhibition

Structural analogs of this compound exhibit potent MAGL inhibition, a therapeutic target for neurodegenerative diseases and cancer . Key findings include:

  • IC50_{50} Values: Derivatives with trifluoromethyl groups in para positions (e.g., compound 13 in ) show IC50_{50} values as low as 2.5 nM.

  • Structure-Activity Relationship (SAR):

    • The trifluoroethyl group enhances enzyme binding via hydrophobic interactions.

    • Benzyl substituents improve blood-brain barrier permeability .

Acaricidal Activity

Phenylpiperazine derivatives demonstrate notable pesticidal properties, though direct evidence for this compound remains limited . Hypothesized mechanisms include disruption of arthropod neurotransmission via octopamine receptor antagonism .

Pharmacokinetic and Toxicological Considerations

ADME Profiles

  • Absorption: High lipophilicity (LogP ≈ 2.8) suggests favorable oral bioavailability.

  • Metabolism: Fluorine atoms reduce oxidative degradation by cytochrome P450 enzymes .

  • Excretion: Predominantly renal, with minimal hepatic involvement.

Toxicity Data

  • Acute Toxicity: LD50_{50} > 500 mg/kg in rodent models (extrapolated from analogs) .

  • Genotoxicity: Negative in Ames tests, indicating low mutagenic risk .

Future Directions

Structural Optimization

  • Chiral Resolutions: Enantiopure synthesis to isolate (3R)-isomers for comparative studies.

  • Prodrug Design: Ester prodrugs to enhance aqueous solubility .

Target Expansion

Exploration of activity against FAAH (fatty acid amide hydrolase) and other serine hydrolases could broaden therapeutic utility .

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